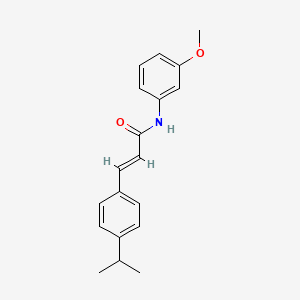
3-(4-isopropylphenyl)-N-(3-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-isopropylphenyl)-N-(3-methoxyphenyl)acrylamide, also known as IPA-3, is a small molecule inhibitor that has gained interest in scientific research due to its potential therapeutic applications. The compound was first synthesized in 2005 and has since been studied extensively in various fields of research.
Mécanisme D'action
3-(4-isopropylphenyl)-N-(3-methoxyphenyl)acrylamide inhibits the activity of Akt by binding to its pleckstrin homology (PH) domain, which is necessary for Akt activation. By binding to this domain, this compound prevents Akt from being activated and thus inhibits its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been studied in the context of neurodegenerative diseases, where it has been shown to protect against neuronal death and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-isopropylphenyl)-N-(3-methoxyphenyl)acrylamide is its specificity for Akt inhibition, which allows for targeted inhibition of this protein kinase. However, one limitation is that it may not be effective in all types of cancer cells, as some may have alternative pathways for Akt activation.
Orientations Futures
There are numerous potential future directions for 3-(4-isopropylphenyl)-N-(3-methoxyphenyl)acrylamide research. One area of interest is the development of more potent and specific inhibitors of Akt, which could have even greater therapeutic potential. Additionally, this compound could be studied in combination with other cancer therapies to determine if it can enhance their effectiveness. Finally, more research is needed to fully understand the potential applications of this compound in neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-(4-isopropylphenyl)-N-(3-methoxyphenyl)acrylamide involves the reaction of 4-isopropylaniline with 3-methoxybenzoyl chloride to form 3-(4-isopropylphenyl)-3-methoxybenzamide. This intermediate compound is then reacted with acryloyl chloride in the presence of a base to form this compound.
Applications De Recherche Scientifique
3-(4-isopropylphenyl)-N-(3-methoxyphenyl)acrylamide has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of the protein kinase Akt, which is involved in various cellular processes such as cell growth, proliferation, and survival. This inhibition has potential applications in cancer research, as Akt is often overactivated in cancer cells.
Propriétés
IUPAC Name |
(E)-N-(3-methoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14(2)16-10-7-15(8-11-16)9-12-19(21)20-17-5-4-6-18(13-17)22-3/h4-14H,1-3H3,(H,20,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLPBBWECQAGMY-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5712089.png)


![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5712105.png)
![2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5712107.png)


![N-[2-(4-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5712135.png)

![methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate](/img/structure/B5712141.png)


